methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate (hereafter referred to as Compound 3b) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a rigid bicyclic core with a methyl group at position 2, a phenyl group at position 3, and an ester-linked acetate moiety at position 5. Its molecular formula is C₁₆H₁₅N₃O₃, with a molecular weight of 313.31 g/mol . The compound is synthesized via ultrasonic-assisted cyclocondensation of pyrazole precursors with dimethyl acetylenedicarboxylate (DMAD) in ethanol-water medium, yielding 87% crude product and 72% after purification . Its melting point (177–178°C) and spectral data (¹H NMR, FT-IR) confirm structural integrity .
Properties
IUPAC Name |
methyl 2-(2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-15(11-6-4-3-5-7-11)16-17-12(9-14(21)22-2)8-13(20)19(16)18-10/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUPZWSDSMLZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 3-phenyl-2-pyrazolin-5-one and ethyl acetoacetate, under acidic or basic conditions. The reaction proceeds through cyclization and esterification steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Positional Isomerism : Moving the phenyl group from position 3 (3a ) to position 2 (3d ) increases the melting point by ~90°C, likely due to enhanced crystallinity from altered π-stacking interactions .
- Polar Groups: The cyano-substituted 3c exhibits the highest melting point (228–230°C), attributed to strong dipole-dipole interactions .
Biological Activity
Methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities including:
- Anticancer : Inhibition of various kinases involved in cancer progression.
- Antimicrobial : Activity against bacterial and fungal pathogens.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antiparasitic : Efficacy against schistosomiasis and other parasitic infections.
The biological activity of this compound primarily involves its interaction with specific kinases. The compound has been shown to act as a selective inhibitor of Casein Kinase 2 (CK2), which plays a critical role in cell proliferation and survival. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on CK2 with an IC50 value in the low nanomolar range (8 nM) .
Case Studies
- Inhibition of CK2 in Cancer Cell Lines :
- Selectivity and Potency :
Antimicrobial and Anti-Biofilm Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. This compound has shown promising results against biofilm formation in various bacterial strains. Specifically, it exhibited significant inhibition of quorum sensing mechanisms in pathogens like Pseudomonas aeruginosa .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced biological activity. For instance:
| Compound Variant | IC50 (nM) | Activity Type |
|---|---|---|
| Methyl Ester | 8 | CK2 Inhibition |
| Unmodified | 38 | CK2 Inhibition |
| Other Derivatives | Varies | Antimicrobial/Antiparasitic |
This table summarizes key findings from SAR studies demonstrating how slight changes can significantly impact potency and selectivity.
Q & A
Basic: What are the standard synthetic routes for methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving cyclization of pyrazole intermediates with β-ketoesters or malonates. Key steps include:
- Step 1: Condensation of 5-amino-1H-pyrazole-4-carboxylate derivatives with β-ketoesters under reflux in ethanol or methanol (e.g., using triethylamine as a base) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Introduction of the methyl and phenyl substituents via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .
- Step 3: Esterification or transesterification to install the methyl acetate group at the 5-position .
Optimization Tips: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: Which spectroscopic techniques are prioritized for structural characterization?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the pyrimidine ring (e.g., downfield shifts at δ 160-165 ppm for carbonyl groups) and substituent positions (e.g., phenyl protons at δ 7.2-7.6 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 284.27 [M+H]+ for C₁₄H₁₂N₄O₃) .
Data Table:
| Technique | Key Signals/Peaks | Purpose |
|---|---|---|
| 1H NMR | δ 3.8 ppm (s, 3H, OCH₃) | Methyl ester confirmation |
| 13C NMR | δ 168.5 ppm (C=O ester) | Carbonyl group identification |
| IR | 1705 cm⁻¹ (C=O stretch) | Functional group validation |
Advanced: How to optimize reaction conditions to improve cyclization efficiency?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during cyclization, enhancing reaction rates .
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to facilitate proton transfer in cyclization steps .
- Temperature Control: Maintain reflux temperatures (80-100°C) for 6-12 hours, balancing yield and side-product formation .
Troubleshooting: If yields drop below 50%, check for moisture ingress or impurities in starting materials. Purify intermediates via column chromatography (silica gel, gradient elution) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, inconsistencies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
- Structural Confirmation: Verify compound purity (>95% by HPLC) and tautomeric states (e.g., enol-keto equilibria) via X-ray crystallography or NMR titration .
- Meta-Analysis: Cross-reference data with structurally analogous pyrazolo[1,5-a]pyrimidines (e.g., ethyl ester derivatives) to identify trends in substituent effects .
Advanced: What computational strategies predict regioselectivity in substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states and compare activation energies for substitution at C-5 vs. C-6. For example, C-5 substitution is favored due to lower steric hindrance (ΔG‡ ~25 kcal/mol vs. 30 kcal/mol for C-7) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways; polar solvents stabilize charge-separated intermediates, directing substitution to electron-deficient positions .
- Machine Learning: Train models on existing pyrazolo-pyrimidine reaction datasets to predict optimal conditions for new derivatives .
Advanced: How to design a mechanistic study for the cyclization step?
Methodological Answer:
- Isotopic Labeling: Use 13C-labeled β-ketoesters to track carbon migration during cyclization via 13C NMR .
- Kinetic Profiling: Conduct time-resolved IR spectroscopy to monitor C=O bond formation and identify rate-determining steps .
- Intermediate Trapping: Quench reactions at partial conversion and isolate intermediates (e.g., enamine adducts) for structural analysis .
Advanced: What analytical methods differentiate tautomeric forms of the compound?
Methodological Answer:
- VT-NMR (Variable Temperature NMR): Observe chemical shift changes at 25–100°C to detect keto-enol tautomerism (e.g., δ 12.5 ppm for enolic OH at low temps) .
- X-ray Crystallography: Resolve tautomeric states in solid form; the keto form dominates in crystalline structures due to hydrogen bonding .
- UV-Vis Spectroscopy: Monitor absorbance shifts (e.g., λmax ~320 nm for enol vs. ~280 nm for keto) in solvents of varying polarity .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Prodrug Design: Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility while retaining activity .
- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .
- Nanoparticle Encapsulation: Employ liposomal or polymeric carriers to improve bioavailability in in vivo models .
Advanced: What strategies validate target engagement in enzyme inhibition studies?
Methodological Answer:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to confirm direct interaction with target enzymes (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts in cell lysates after compound treatment to verify target modulation .
- Crystallography: Co-crystallize the compound with the target enzyme (e.g., CDK2) to identify binding motifs and validate docking predictions .
Advanced: How to reconcile discrepancies between computational and experimental reactivity data?
Methodological Answer:
- Error Analysis: Compare computed activation energies with experimental Arrhenius parameters to identify systematic errors in DFT functionals (e.g., B3LYP vs. M06-2X) .
- Solvent Correction: Apply implicit solvent models (e.g., SMD) to calculations if experimental data were collected in polar media .
- Conformational Sampling: Use molecular dynamics to explore non-minima pathways not captured by static DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
